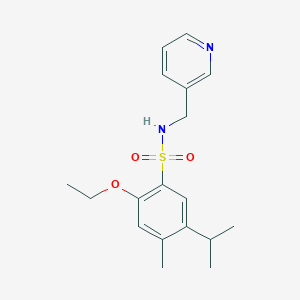
N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as EPPBS, is a sulfonamide derivative that has been synthesized and extensively studied in recent years. This compound has shown promising results in various scientific research applications, including cancer treatment and neuroprotection.
Mecanismo De Acción
The mechanism of action of N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes, including acid-base balance, respiration, and bone resorption. By inhibiting carbonic anhydrase, N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide may disrupt these processes, leading to the observed effects on cancer cells and neurons.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits angiogenesis, and enhances the efficacy of chemotherapy drugs. In neurons, it protects against oxidative stress and inflammation. N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been found to inhibit the growth of bacteria and fungi, suggesting potential applications in antimicrobial therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is its high potency. It has been found to be effective at low concentrations, making it a cost-effective option for research. However, N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is also highly hydrophobic, which can make it difficult to dissolve in aqueous solutions. This can limit its applications in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One potential direction is to investigate its potential applications in antimicrobial therapy. Another direction is to explore its effects on other physiological processes, such as bone resorption and respiration. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and its potential applications in cancer treatment and neuroprotection.
Métodos De Síntesis
The synthesis of N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves the reaction of 2-ethoxyaniline with 4-chlorobenzenesulfonyl chloride in the presence of triethylamine, followed by the reaction of the resulting product with pyrrolidine-2,5-dione. The final product is obtained after purification using column chromatography. The purity of the compound is confirmed using NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has shown promising results in various scientific research applications. One of the most significant applications is in cancer treatment. N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to enhance the efficacy of chemotherapy drugs by increasing their uptake by cancer cells.
N-(2-ethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been studied for its neuroprotective effects. It has been found to protect neurons from oxidative stress and inflammation, which are two major factors that contribute to neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-2-24-17-7-4-3-6-16(17)19-25(22,23)15-11-9-14(10-12-15)20-13-5-8-18(20)21/h3-4,6-7,9-12,19H,2,5,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHQISMVDGLXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]propanoic acid](/img/structure/B5715262.png)



![3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5715297.png)
![methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B5715304.png)
![4-{[4-(acetylamino)-3-methoxyphenyl]amino}-4-oxobutanoic acid](/img/structure/B5715319.png)
![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5715323.png)
![methyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B5715326.png)

![4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5715334.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5715341.png)

